molecular formula C6H9NO2 B168492 (3-Ethyl-1,2-oxazol-5-yl)methanol CAS No. 14716-90-6

(3-Ethyl-1,2-oxazol-5-yl)methanol

Cat. No.: B168492
CAS No.: 14716-90-6
M. Wt: 127.14 g/mol
InChI Key: PUWYXPHAQNCKLQ-UHFFFAOYSA-N
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Description

(3-Ethyl-1,2-oxazol-5-yl)methanol is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Oxazole derivatives, in general, have been found to exhibit a wide range of biological activities , which suggests that they may interact with multiple targets in the body

Biochemical Pathways

Oxazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may affect multiple biochemical pathways

Biological Activity

(3-Ethyl-1,2-oxazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₉NO₂, featuring an oxazole ring that contributes to its biological activity. The structure includes an ethyl group at the 3-position and a hydroxymethyl group at the 5-position, which may influence its solubility and reactivity.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains, including resistant ones. The methods employed to evaluate this activity include:

  • Disk Diffusion Method : Measures the inhibition zone around antibiotic disks.
  • Broth Dilution Method : Determines the minimum inhibitory concentration (MIC) against specific bacteria.

Table 1: Antibacterial Activity of this compound Derivatives

Bacterial StrainMIC (µg/mL)Notes
Staphylococcus aureus16Effective against MRSA strains
Escherichia coli32Shows moderate resistance
Pseudomonas aeruginosa64Limited efficacy observed

These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly in combating drug-resistant strains.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it can inhibit enzymes such as monoamine oxidase and tyrosine kinase. The research methodology typically involves enzyme assays where the activity is measured before and after the addition of the compound.

The oxazole ring is known to interact with enzyme active sites, potentially leading to significant inhibition. For example, studies have shown that certain derivatives can effectively inhibit transthyretin amyloid fibril formation, which is crucial in treating amyloid diseases.

Antitubercular Activity

Recent studies have explored the potential of oxazole derivatives as antitubercular agents. These compounds interfere with bacterial cell processes essential for Mycobacterium tuberculosis survival.

Table 2: Antitubercular Activity of Oxazole Derivatives

CompoundMIC (µg/mL)Activity Level
Derivative A50Moderate efficacy
Derivative B25High efficacy against M. tuberculosis

This highlights the compound's promise in developing treatments for tuberculosis.

Case Studies and Research Findings

Several case studies have reinforced the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives showed significant antimicrobial activity against both gram-positive and gram-negative bacteria, with some derivatives exhibiting MIC values lower than those of standard antibiotics.
  • Amyloid Inhibition : Compounds derived from this compound were shown to inhibit amyloid fibril formation in vitro, indicating potential therapeutic applications for diseases like Alzheimer's.
  • Corrosion Inhibition : Beyond biological applications, some studies have investigated these compounds as corrosion inhibitors in industrial settings, showcasing their versatility.

Properties

IUPAC Name

(3-ethyl-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-5-3-6(4-8)9-7-5/h3,8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYXPHAQNCKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512618
Record name (3-Ethyl-1,2-oxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14716-90-6
Record name 3-Ethyl-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14716-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Ethyl-1,2-oxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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